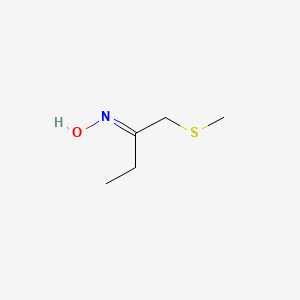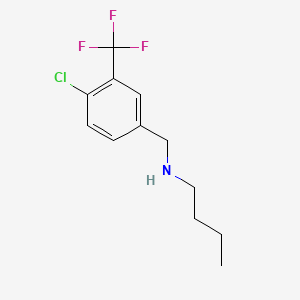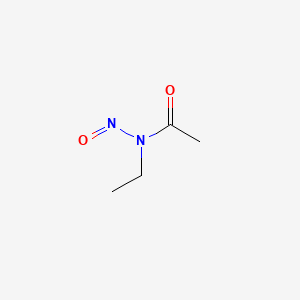
magnesium;9,10-dihydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;9,10-dihydroxyoctadecanoate is a chemical compound that belongs to the class of fatty acid salts It is formed by the reaction of magnesium ions with 9,10-dihydroxyoctadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;9,10-dihydroxyoctadecanoate typically involves the reaction of 9,10-dihydroxyoctadecanoic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the magnesium salt. The reaction conditions, including temperature and reaction time, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The starting materials, including 9,10-dihydroxyoctadecanoic acid and magnesium salts, are sourced in bulk, and the reaction is carried out in reactors designed for efficient mixing and heat transfer. The product is then purified through filtration, crystallization, or other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Magnesium;9,10-dihydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Magnesium;9,10-dihydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of magnesium;9,10-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, influencing their activity and stability. It may also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Calcium;9,10-dihydroxyoctadecanoate
- Sodium;9,10-dihydroxyoctadecanoate
- Potassium;9,10-dihydroxyoctadecanoate
Uniqueness
Magnesium;9,10-dihydroxyoctadecanoate is unique due to its specific interactions with magnesium ions, which can impart distinct chemical and biological properties. Compared to its calcium, sodium, and potassium counterparts, the magnesium salt may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
84682-00-8 |
|---|---|
Molecular Formula |
C18H35MgO4+ |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
magnesium;9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O4.Mg/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+2/p-1 |
InChI Key |
SMGRUFFFYXUNQM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Mg+2] |
Related CAS |
120-87-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
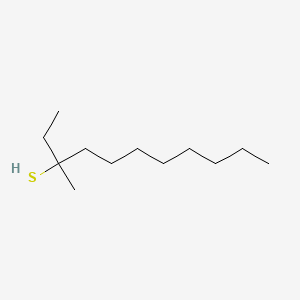
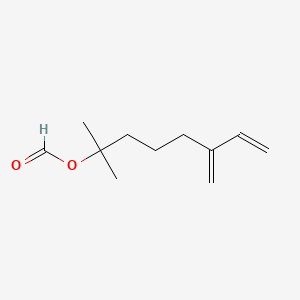

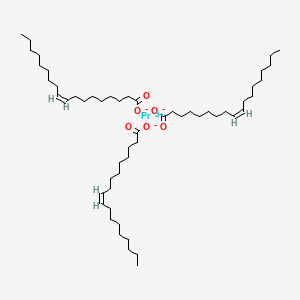
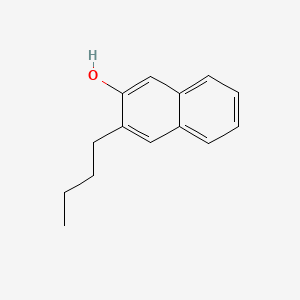
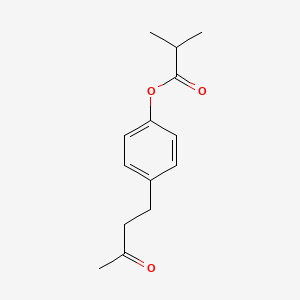
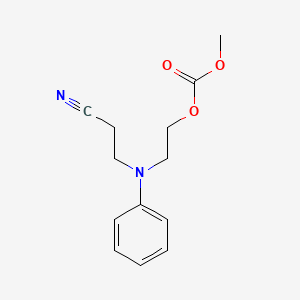
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)

